Cas no 195-19-7 (Benzocphenanthrene)

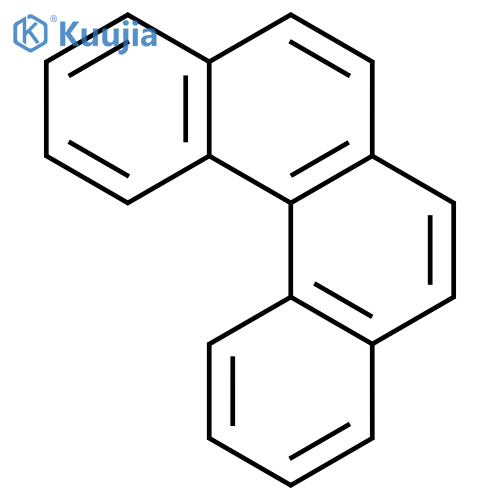

Benzocphenanthrene structure

商品名:Benzocphenanthrene

Benzocphenanthrene 化学的及び物理的性質

名前と識別子

-

- Benzo[c]phenanthrene

- Benzo(c)Phenanthrene

- AR-G 3 BENZO(C)PHENANTHRENE

- 3,4-Benzophenanthrene

- Benzo[e]phenanthrene

- Tetrahelicene

- 3,4-Benzphenanthrene

- Benzo-3,4-phenanthrene

- 3,4-Benzo[c]phenthrene

- 3,4-Benzo[c]phenanthrene

- Benzo[c]phenanthrene (purity)

- 60624, Benzo[c]phenanthrene (purity)

- DTXSID4075459

- AS-57393

- F16776

- BENZO(C)PHENANTHRENE [IARC]

- CHEBI:82292

- TUAHORSUHVUKBD-UHFFFAOYSA-

- InChI=1/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H

- MFCD00019126

- BRN 1909296

- FT-0631863

- C19197

- TUAHORSUHVUKBD-UHFFFAOYSA-N

- EINECS 205-896-9

- NS00041480

- BcPh

- H22XVR3V8A

- 3,4-BENZPHENANTHRENE [MI]

- Q2896793

- SY283669

- Benzo(c)phenanthrene, vial of 25 mg, analytical standard

- Benzo[c]phenanthrene, BCR(R) certified Reference Material

- Benzo[c]phenanthrene 10 microg/mL in Cyclohexane

- J-012641

- UNII-H22XVR3V8A

- AKOS004902356

- CS-W012993

- 195-19-7

- AB-131/42300972

- DB-044889

- Benzocphenanthrene

-

- MDL: MFCD00019126

- インチ: InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H

- InChIKey: TUAHORSUHVUKBD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3

計算された属性

- せいみつぶんしりょう: 228.09400

- どういたいしつりょう: 228.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.190±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 158-160 ºC

- ふってん: 305.1°C (rough estimate)

- フラッシュポイント: 209.1°C

- 屈折率: 1.5500 (estimate)

- ようかいど: Insuluble (1.5E-5 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 5.14620

- ようかいせい: 水に溶けず、エタノールに溶ける。

- じょうきあつ: 0.0±0.5 mmHg at 25°C

Benzocphenanthrene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2811

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-37/39

- RTECS番号:DI8225000

-

危険物標識:

- 危険レベル:6.1(b)

- 包装等級:III

- リスク用語:R20/21/22; R36/37/38

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:6.1(b)

- 危険レベル:6.1(b)

- 包装グループ:III

- 包装カテゴリ:III

Benzocphenanthrene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Benzocphenanthrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032234-250mg |

Benzocphenanthrene |

195-19-7 | 97% | 250mg |

¥586 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ913-50mg |

Benzocphenanthrene |

195-19-7 | 97% | 50mg |

182.0CNY | 2021-07-14 | |

| abcr | AB494872-250 mg |

Benzo[c]phenanthrene, 95%; . |

195-19-7 | 95% | 250mg |

€144.50 | 2023-06-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-227324-10 mg |

Benzo[c]phenanthrene, |

195-19-7 | ≥99% | 10mg |

¥602.00 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1191908-1g |

Benzo[c]phenanthrene |

195-19-7 | 95% | 1g |

$255 | 2023-08-31 | |

| abcr | AB494872-5 g |

Benzo[c]phenanthrene, 95%; . |

195-19-7 | 95% | 5g |

€1159.20 | 2023-06-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B914451-250mg |

Benzo[c]phenanthrene |

195-19-7 | 97% | 250mg |

¥400.00 | 2022-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-227324-10mg |

Benzo[c]phenanthrene, |

195-19-7 | ≥99% | 10mg |

¥602.00 | 2023-09-05 | |

| TRC | B121900-10mg |

Benzo[c]phenanthrene |

195-19-7 | 10mg |

$ 110.00 | 2023-04-19 | ||

| abcr | AB494872-5g |

Benzo[c]phenanthrene, 95%; . |

195-19-7 | 95% | 5g |

€305.40 | 2025-02-18 |

Benzocphenanthrene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:195-19-7)Benzo(c)phenanthrene

注文番号:LE15086

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

Benzocphenanthrene 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

推奨される供給者

Amadis Chemical Company Limited

(CAS:195-19-7)Benzocphenanthrene

清らかである:99%

はかる:5g

価格 ($):152.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:195-19-7)BENZO(C)PHENANTHRENE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ